molecular formula C12H17N3O4S B6574588 4-acetamido-N-(2-methanesulfonamidoethyl)benzamide CAS No. 1091476-41-3

4-acetamido-N-(2-methanesulfonamidoethyl)benzamide

Cat. No. B6574588
CAS RN: 1091476-41-3
M. Wt: 299.35 g/mol
InChI Key: ZPHBDKIOTAAEDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Acetamido-N-(2-methanesulfonamidoethyl)benzamide (4-ANMSEB) is an organic compound with a wide range of applications in scientific research. It is a white crystalline solid that is soluble in water and has a melting point of approximately 100°C. 4-ANMSEB is commonly used in laboratories as a reagent to synthesize other compounds or to catalyze reactions. It is also used in various biochemical and physiological experiments, including those related to the study of enzymes, hormones, and other biological molecules.

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of 4-acetamido-N-(2-methanesulfonamidoethyl)benzamide is the Histone Deacetylase (HDAC) . HDACs are a group of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This function is crucial for the regulation of gene expression.

Mode of Action

4-acetamido-N-(2-methanesulfonamidoethyl)benzamide acts as an inhibitor of HDAC . By inhibiting HDAC, the compound prevents the removal of acetyl groups from the histones, leading to a more relaxed DNA structure. This alteration can affect gene expression, potentially leading to various cellular responses.

Biochemical Pathways

The inhibition of HDAC by 4-acetamido-N-(2-methanesulfonamidoethyl)benzamide affects the histone acetylation-deacetylation pathway . This pathway plays a key role in the regulation of gene expression. Changes in this pathway can lead to alterations in the transcription of certain genes, which can have downstream effects on cellular functions and processes.

Result of Action

The inhibition of HDAC by 4-acetamido-N-(2-methanesulfonamidoethyl)benzamide can lead to changes in gene expression . These changes can result in various molecular and cellular effects, depending on the specific genes affected. In some cases, this can lead to the induction of cell cycle arrest and apoptosis, particularly in cancer cells .

properties

IUPAC Name

4-acetamido-N-[2-(methanesulfonamido)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O4S/c1-9(16)15-11-5-3-10(4-6-11)12(17)13-7-8-14-20(2,18)19/h3-6,14H,7-8H2,1-2H3,(H,13,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPHBDKIOTAAEDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NCCNS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-acetamido-N-(2-methanesulfonamidoethyl)benzamide

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